molecular formula C8H12N2O2 B13749456 4-ethoxy-1-ethyl-2(1H)-pyrimidinone

4-ethoxy-1-ethyl-2(1H)-pyrimidinone

Cat. No.: B13749456
M. Wt: 168.19 g/mol
InChI Key: QPQWVHXVXYEPKS-UHFFFAOYSA-N
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Description

4-ethoxy-1-ethyl-2(1H)-pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-ethyl-2(1H)-pyrimidinone typically involves the condensation of ethyl acetoacetate with urea or its derivatives under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidinone ring.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-1-ethyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidinones using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the ethoxy or ethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Dihydropyrimidinones.

    Substitution: Substituted pyrimidinones with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-ethoxy-1-ethyl-2(1H)-pyrimidinone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-2(1H)-pyrimidinone: Lacks the ethyl group, which may affect its reactivity and biological activity.

    1-ethyl-2(1H)-pyrimidinone: Lacks the ethoxy group, which may influence its solubility and interaction with biological targets.

    4-methoxy-1-ethyl-2(1H)-pyrimidinone: Similar structure but with a methoxy group instead of an ethoxy group, which may alter its chemical properties.

Uniqueness

4-ethoxy-1-ethyl-2(1H)-pyrimidinone is unique due to the presence of both ethoxy and ethyl groups, which may confer specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-ethoxy-1-ethylpyrimidin-2-one

InChI

InChI=1S/C8H12N2O2/c1-3-10-6-5-7(12-4-2)9-8(10)11/h5-6H,3-4H2,1-2H3

InChI Key

QPQWVHXVXYEPKS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=NC1=O)OCC

Origin of Product

United States

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